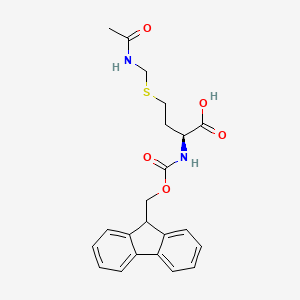

Fmoc-HoCys(Acm)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-HoCys(Acm)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an acetamidomethyl (Acm) group at the thiol terminus. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Fmoc-HoCys(Acm)-OH typically begins with homocysteine.

Protection of the Thiol Group: The thiol group of homocysteine is protected using acetamidomethyl chloride in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Automated Systems: Automated peptide synthesizers are often employed to streamline the process.

Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions:

Oxidation: Fmoc-HoCys(Acm)-OH can undergo oxidation reactions, particularly at the thiol group, forming disulfide bonds.

Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The protecting groups can be selectively removed under specific conditions. For example, the Fmoc group can be removed using a base like piperidine, while the Acm group can be removed using mercury(II) acetate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

Deprotection: Piperidine for Fmoc removal and mercury(II) acetate for Acm removal.

Major Products Formed:

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Deprotection: Free homocysteine or peptides with unprotected amino and thiol groups.

科学研究应用

Chemistry:

Peptide Synthesis: Fmoc-HoCys(Acm)-OH is widely used in the synthesis of peptides, particularly those containing homocysteine residues.

Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications.

Biology:

Protein Engineering: It is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.

Enzyme Studies: It is used in the study of enzymes that interact with homocysteine or its derivatives.

Medicine:

Drug Development: It is used in the development of peptide-based drugs, particularly those targeting diseases related to homocysteine metabolism.

Diagnostics: It is used in the development of diagnostic tools for detecting homocysteine levels in biological samples.

Industry:

Biotechnology: It is used in the production of recombinant proteins and peptides for various industrial applications.

Pharmaceuticals: It is used in the manufacture of peptide-based pharmaceuticals.

作用机制

Molecular Targets and Pathways:

Peptide Synthesis: Fmoc-HoCys(Acm)-OH acts as a building block in peptide synthesis, where it is incorporated into growing peptide chains.

Protection and Deprotection: The Fmoc and Acm groups protect the amino and thiol groups, respectively, during peptide synthesis. These groups are selectively removed at specific stages to allow for further reactions.

相似化合物的比较

Fmoc-Cys(Trt)-OH: Similar to Fmoc-HoCys(Acm)-OH but with a trityl (Trt) protecting group instead of Acm.

Boc-HoCys(Acm)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection instead of Fmoc.

Fmoc-HoCys(Trt)-OH: Similar to this compound but with a trityl (Trt) protecting group instead of Acm.

Uniqueness:

Selective Protection: The combination of Fmoc and Acm groups provides selective protection for the amino and thiol groups, respectively, allowing for precise control during peptide synthesis.

Versatility: this compound is versatile and can be used in various synthetic and research applications, making it a valuable tool in peptide chemistry.

生物活性

Fmoc-HoCys(Acm)-OH, or Fmoc-S-acetamidomethyl-L-homocysteine, is a derivative of homocysteine that plays a significant role in peptide synthesis and biological applications. This compound is particularly notable for its use in solid-phase peptide synthesis (SPPS) and its potential biological activities, which include anti-infection properties and involvement in various cellular pathways.

- Molecular Formula : C22H24N2O5S

- Molecular Weight : 428.50 g/mol

- CAS Number : 150281-21-3

- Appearance : Solid at room temperature

- Density : 1.3 ± 0.1 g/cm³

Biological Activity

This compound exhibits a range of biological activities, making it a valuable compound in medicinal chemistry and biochemistry.

1. Solid Phase Peptide Synthesis

This compound is primarily utilized in SPPS due to its Fmoc protection, which allows for selective deprotection and coupling reactions. This method enhances the efficiency of synthesizing peptides that contain cysteine residues, which are crucial for forming disulfide bonds in proteins .

2. Cellular Mechanisms

Research indicates that this compound is involved in various cellular mechanisms, including:

- Apoptosis : The compound has been linked to pathways that regulate programmed cell death, which is vital for maintaining cellular homeostasis .

- Autophagy : It may influence autophagic processes, contributing to cellular recycling and stress response mechanisms .

- Cell Cycle Regulation : Studies suggest its involvement in cell cycle progression and DNA damage response, indicating a role in cancer biology .

3. Anti-Infection Properties

This compound has demonstrated potential as an anti-infective agent against various pathogens, including viruses and bacteria. Its mechanism includes disrupting pathogen replication and enhancing host immune responses .

Case Study 1: Peptide Synthesis Utilizing this compound

In a study focused on synthesizing peptides with enhanced stability and biological activity, researchers incorporated this compound into the peptide backbone. The resulting peptides showed improved resistance to enzymatic degradation compared to those synthesized without this modification. This study highlights the importance of using homologs like this compound to enhance peptide properties for therapeutic applications .

Case Study 2: Biological Activity Assessment

A series of experiments assessed the biological activity of peptides synthesized with this compound in vitro. The results indicated that these peptides exhibited significant cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a selective action that could be exploited for targeted cancer therapies .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Biological Activity | Application Area |

|---|---|---|---|

| Fmoc-Cys(Acm)-OH | 428.50 g/mol | Antioxidant, Antimicrobial | Peptide Synthesis |

| Fmoc-Homocysteine | 250.38 g/mol | Neuroprotective, Involved in methylation | Nutritional Supplementation |

| Acm-Cysteine | 204.25 g/mol | Antioxidant | Biochemical Research |

属性

IUPAC Name |

(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXJXPIRDOELQS-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。